N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-20-12-8-5-9-13-15(12)18-16(21-13)17-14(19)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOYPSNLNRSSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2-aminobenzothiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Scientific Research Applications
-
Antimicrobial Activity
- Compounds with similar structures have been studied for their antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cellular processes.
-
Anticancer Properties
- Thiazole derivatives, including N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide, have been investigated for their anticancer effects. Studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis or blocking specific signaling pathways . The compound's ability to modulate enzyme activity makes it a candidate for further exploration in cancer therapeutics.
-
Acetylcholinesterase Inhibition
- Recent studies have highlighted the potential of compounds containing thiazole structures as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The inhibition of this enzyme can lead to increased levels of acetylcholine, improving cognitive function.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Moiety : This is often achieved through cyclization reactions involving appropriate precursors.
- Amidation Reaction : The final step involves the reaction of the benzothiazole derivative with 2-phenylacetamide under controlled conditions to yield the target compound.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Screening
A study evaluating various thiazole derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized a cup plate method at a concentration of 1 µg/mL in Dimethylformamide (DMF) .
Case Study 2: Anticancer Activity
In vitro studies on thiazole derivatives indicated that certain compounds could effectively inhibit the growth of breast cancer cell lines (MCF7). These findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its efficacy and mechanisms .
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. It can also interact with bacterial cell membranes, leading to cell lysis and death. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Features
The target compound is compared to similar benzothiazole-acetamide derivatives, with key differences in substituents and heterocyclic systems (Table 1).
Table 1: Structural Comparison of Selected Analogs
- Key Observations: The methylthio group in the target compound enhances lipophilicity compared to unsubstituted benzothiazoles (e.g., compounds in ). Fluorinated analogs (e.g., ) exhibit higher metabolic stability due to the trifluoromethyl group, whereas the methylthio group may improve membrane permeability .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with sulfamoyl or trifluoromethyl groups (e.g., ) show higher thermal stability (mp 251–315°C vs. simpler thiazoles at ~170°C).
- Solubility : Fluorinated derivatives (e.g., ) may have reduced aqueous solubility due to hydrophobic trifluoromethyl groups.
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide is a thiazole derivative recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a thiazole ring structure with a methylthio group and a phenylacetamide moiety. The molecular formula is with a molecular weight of 288.37 g/mol. The compound can be synthesized through the reaction of 2-aminobenzothiazole with phenylacetyl chloride in the presence of triethylamine, typically in dichloromethane under reflux conditions.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, various derivatives have shown effectiveness against both gram-positive and gram-negative bacteria as well as fungi. A study evaluating the antimicrobial activity of related thiazole compounds demonstrated that many exhibited moderate to excellent antibacterial effects .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | Good |
| This compound | C. albicans | Moderate |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the activity of enzymes involved in inflammatory pathways, potentially reducing inflammation in various models .
Case Study: Inhibition of COX Enzymes
In vitro assays demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values indicated significant inhibition at concentrations comparable to known anti-inflammatory agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines by influencing apoptotic pathways and inhibiting cell proliferation.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis induction |
| HeLa (Cervical) | 12.3 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory and cancer pathways.
- Membrane Disruption : It interacts with bacterial membranes, leading to cell lysis.
- Gene Expression Modulation : The compound may affect gene expression related to apoptosis and cell cycle regulation.
Q & A
Q. What are the recommended synthetic routes for N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-amino-4-(methylthio)benzothiazole with phenylacetyl chloride under anhydrous conditions. Alternative routes involve coupling reactions using intermediates like 2-chloroacetamide derivatives in refluxing toluene/water mixtures with sodium azide to introduce functional groups . For thiazole ring formation, reactions with substituted amines or thioureas in the presence of catalysts (e.g., AlCl₃) are effective . Purification typically involves recrystallization (ethanol) or column chromatography.
Q. What spectroscopic and analytical techniques validate the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and thiazole C-S/C=N vibrations (~1270–1350 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm), methylthio groups (δ 2.5 ppm), and acetamide protons (δ 3.8–4.2 ppm). ¹³C NMR verifies carbonyl (δ ~168 ppm) and thiazole carbons .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S content to confirm purity .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Use fume hoods and personal protective equipment (gloves, goggles) due to hazards from chlorinated intermediates (e.g., 2-chloroacetamide derivatives) .
- Avoid inhalation/contact with sodium azide (NaN₃) during azide reactions; quench reactions with ice-cold water to prevent explosive side products .
- Store under inert conditions (argon) to prevent oxidation of the methylthio group .
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of This compound?
- Methodological Answer :
- Ligand Preparation : Optimize the 3D structure using tools like Open Babel, accounting for tautomers and protonation states.
- Protein Preparation : Retrieve target structures (e.g., COX-2, kinases) from the PDB; remove water molecules except those in binding pockets.
- Docking : Use GOLD or AutoDock Vina to simulate binding modes. Key parameters include genetic algorithm iterations (GOLD) and scoring functions (ChemPLP) .
- Validation : Compare predicted binding poses with crystallographic data from analogous thiazole derivatives (e.g., benzothiazole-cyclometalated iridium complexes) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
- Metabolic Profiling : Use LC-MS to identify active metabolites in different models (e.g., hepatic microsomes).
- Selectivity Screening : Test against off-target receptors (e.g., GPCR panels) to rule out non-specific effects.
- Structural Analog Comparison : Compare activity with derivatives lacking the methylthio group to isolate its role .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methylthio group with sulfoxide/sulfone to modulate lipophilicity (ClogP) and metabolic stability .
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) on the acetamide moiety to improve oral bioavailability .
- SAR Studies : Synthesize analogs with fluorinated phenyl rings (e.g., 4-F, 4-CF₃) to enhance target binding via halogen bonding .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields across studies?
- Methodological Answer :
- Reaction Monitoring : Use TLC/HPLC to track intermediate formation and optimize reaction times (e.g., NaN₃ reactions require 5–7 h reflux) .
- Catalyst Screening : Test alternative Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for thiazole cyclization; AlCl₃ may degrade sensitive functional groups .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents; toluene minimizes side reactions in azide substitutions .
Experimental Design Guidelines
Q. What in vitro assays are suitable for evaluating anti-inflammatory activity?
- Methodological Answer :
- COX-2 Inhibition : Measure IC₅₀ via ELISA using purified COX-2 enzyme and arachidonic acid substrate .
- NF-κB Luciferase Reporter Assay : Quantify inhibition in LPS-stimulated RAW 264.7 macrophages .
- Cytokine Profiling : Use multiplex ELISA to assess IL-6, TNF-α suppression in primary human monocytes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
